



Application Notes and Protocols: Urinary 18carboxy dinor Leukotriene B4 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	18-carboxy dinor Leukotriene B4	
Cat. No.:	B10767800	Get Quote

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Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and is a key player in inflammatory responses.[1][2][3] It is a powerful chemoattractant for leukocytes, including neutrophils, and is implicated in a variety of inflammatory diseases.[2][3] The biological actions of LTB4 are mediated through its binding to specific G-protein coupled receptors, BLT1 and BLT2.[1][2]

The in vivo assessment of LTB4 production is often challenging due to its short half-life. Therefore, the measurement of its stable metabolites in urine provides a non-invasive method to monitor systemic LTB4 production. In the liver, LTB4 undergoes ω -oxidation to 20-hydroxy-LTB4, which is further oxidized to 20-carboxy-LTB4.[4] Subsequent β -oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-19,20-dinor Leukotriene B4 (18-carboxy dinor LTB4), a major urinary metabolite.[5][6][7] This ELISA kit provides a sensitive and specific method for the quantitative determination of 18-carboxy dinor LTB4 in human urine.

Assay Principle

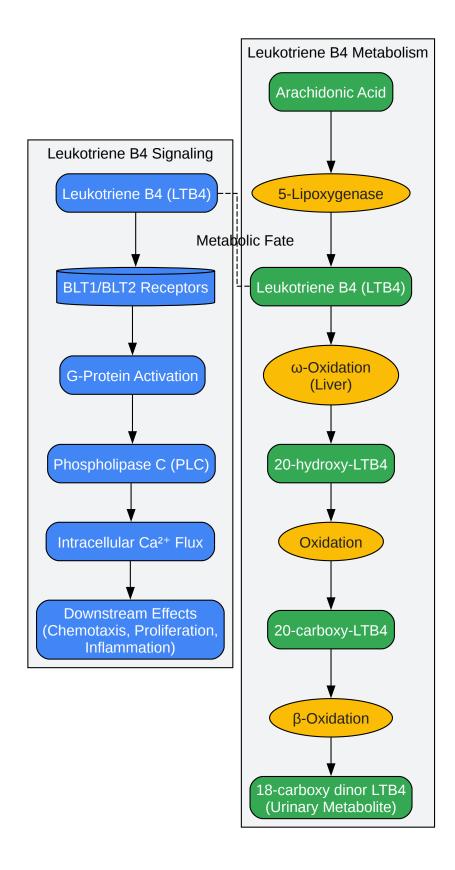
This kit is a competitive enzyme-linked immunosorbent assay (ELISA). A microplate pre-coated with a capture antibody is provided. During the assay, a fixed amount of 18-carboxy dinor LTB4 conjugated to a reporter enzyme (such as horseradish peroxidase, HRP) competes with the 18-carboxy dinor LTB4 present in the sample or standard for a limited number of binding sites on a



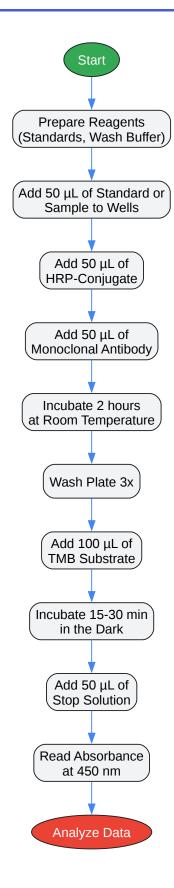
specific monoclonal antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the color development is stopped by the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of 18-carboxy dinor LTB4 in the sample. The concentration is determined by comparison with a standard curve.

Leukotriene B4 Metabolism and Signaling Pathway









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- To cite this document: BenchChem. [Application Notes and Protocols: Urinary 18-carboxy dinor Leukotriene B4 ELISA Kit]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10767800#urinary-18-carboxy-dinor-leukotriene-b4elisa-kit-protocol]

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